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molecular formula C15H13N3O4S B8805864 methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

Cat. No. B8805864
M. Wt: 331.3 g/mol
InChI Key: HOXIJDBMDNNOQP-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

HCl (6 N aqueous, 714 mL) was added to a yellow solution of methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate (17.8 g, 53.6 mmol) in 1,4-dioxane (715 mL) within a 2 L round bottom flask, and the mixture was heated at about 60° C. for about 16 h. The reaction mixture was cooled to ambient temperature. The organic solvent was removed under reduced pressure and the precipitate was collected, washed with water, and dried to yield 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid (14.4 g, 85%) as a yellow solid: LC/MS (Table 1, Method a) Rt=1.63 min; MS m/z 316 (M−H)−.
Name
Quantity
714 mL
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
715 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[S:2]([N:12]1[C:16]2=[N:17][CH:18]=[C:19]([C:21]([O:23]C)=[O:22])[N:20]=[C:15]2[CH:14]=[CH:13]1)([C:5]1[CH:11]=[CH:10][C:8]([CH3:9])=[CH:7][CH:6]=1)(=[O:4])=[O:3]>O1CCOCC1>[S:2]([N:12]1[C:16]2=[N:17][CH:18]=[C:19]([C:21]([OH:23])=[O:22])[N:20]=[C:15]2[CH:14]=[CH:13]1)([C:5]1[CH:6]=[CH:7][C:8]([CH3:9])=[CH:10][CH:11]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
714 mL
Type
reactant
Smiles
Cl
Name
Quantity
17.8 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=CC=2C1=NC=C(N2)C(=O)OC
Name
Quantity
715 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=CC=2C1=NC=C(N2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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